2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The formation of N-difluoromethylated pyridines involves a two-step process: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . Another method includes the use of metal-catalyzed cross-couplings and Minisci-type radical chemistry for the difluoromethylation of pyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-free strategies and novel difluorocarbene reagents has streamlined access to this compound, making it more feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, making it a valuable candidate for drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: This compound is a bioisosteric replacement of pyridine-N-oxide and has shown similar or better activity in various biological assays.
N-Difluoromethylated Pyridines: These compounds are synthesized using ethyl bromodifluoroacetate and have improved spectroscopic properties compared to their non-fluorinated analogues.
Difluoromethyl 2-pyridyl Sulfone: This compound is used as a versatile carbonyl gem-difluoroolefination reagent.
Uniqueness
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features and the presence of the difluoromethyl group, which enhances its lipophilicity, bioavailability, and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications .
Biological Activity
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms, and applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a difluoromethyl group and a phenyl substituent. Its unique structure contributes to its biological properties, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group acts as a bioisostere for alcohols, thiols, and amines, facilitating hydrogen bonding interactions that can modulate enzyme activity and influence signaling pathways relevant to disease states .
Biological Activity Overview
The compound has been studied for several biological activities, including:
- Cytotoxicity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed significant potency with IC50 values in the low micromolar range .
- Antiproliferative Effects : The compound has demonstrated antiproliferative activity in vitro, particularly against cancer cells by inhibiting the HGF/MET signaling pathway, which is crucial for tumor growth and metastasis .
- Potential Therapeutic Applications : Given its interaction with critical biological targets, this compound is being investigated as a potential drug candidate for treating various cancers and other diseases .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Activity
A study evaluated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives. The results indicated that compounds with difluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
Case Study 2: Antiproliferative Mechanisms
Another investigation focused on the antiproliferative mechanisms of this compound. The findings revealed that the compound effectively inhibited cell proliferation in lung cancer models by disrupting key signaling pathways involved in cell cycle regulation .
Properties
Molecular Formula |
C14H10F2N2 |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)12-8-11-10(6-7-17-14(11)18-12)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
InChI Key |
MVDOLARBZNEWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)C(F)F |
Origin of Product |
United States |
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